molecular formula C8H4BrN3 B3218546 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile CAS No. 1190310-14-5

3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Cat. No.: B3218546
CAS No.: 1190310-14-5
M. Wt: 222.04 g/mol
InChI Key: YXFKZTYCGLIROR-UHFFFAOYSA-N
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Description

3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile typically involves the following steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through cyclization reactions. This can be achieved using various starting materials and catalysts.

    Formation of the Pyridine Ring: The pyridine ring is then constructed through additional cyclization reactions, often involving the use of palladium-catalyzed cross-coupling reactions.

    Introduction of the Carbonitrile Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen atoms in the pyrrole and pyridine rings.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the nitrogen atoms.

Scientific Research Applications

3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmacologically active molecules, particularly those targeting kinase enzymes and other protein targets.

    Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving signal transduction and cell proliferation.

    Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Chemical Biology: It is used as a probe to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to changes in cell proliferation, migration, and apoptosis, making the compound a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-1H-pyrrolo[2,3-b]pyridine
  • 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
  • 3-bromo-6-chloropyridine-2-carbonitrile

Uniqueness

3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is unique due to the presence of both the bromine atom and the carbonitrile group, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and the potential to interact with a wide range of biological targets.

Properties

IUPAC Name

3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-7-4-11-8-6(7)2-1-5(3-10)12-8/h1-2,4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFKZTYCGLIROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2Br)N=C1C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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